molecular formula C14H17N3O2 B2536273 N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 1172782-62-5

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No.: B2536273
CAS No.: 1172782-62-5
M. Wt: 259.309
InChI Key: PSGZHDQMUDEJKU-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl hydrazine with isobutyric acid in the presence of a dehydrating agent to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or oxadiazole moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide can be compared with other oxadiazole derivatives, such as:

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)isobutyramide
  • N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide
  • N-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and biological activities. The presence of the 4-methylbenzyl group in this compound may confer unique characteristics, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from other derivatives.

Properties

IUPAC Name

2-methyl-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(2)13(18)15-14-17-16-12(19-14)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZHDQMUDEJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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